molecular formula C11H10N6O2 B5507990 1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

Cat. No.: B5507990
M. Wt: 258.24 g/mol
InChI Key: WEOHNQSKAMALMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound featuring a unique combination of pyrrole, oxadiazole, and triazole rings

Preparation Methods

The synthesis of 1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an amine with a 1,4-dicarbonyl compound under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures [4][4].

Scientific Research Applications

1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE can be compared with similar compounds, such as:

    Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their antimicrobial and anticancer properties.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, used in various pharmaceutical applications.

    Triazole Derivatives: Compounds featuring the triazole ring, known for their antifungal and antiviral activities.

The uniqueness of this compound lies in its combination of these three rings, providing a multifaceted approach to its applications and mechanisms .

Properties

IUPAC Name

1-[5-methyl-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-7-9(8(2)18)12-15-17(7)11-10(13-19-14-11)16-5-3-4-6-16/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHNQSKAMALMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N3C=CC=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.